Cellular PLD1 Inhibition: VU0155069 Achieves 100-Fold Selectivity Versus PLD2 in Calu-1 Lung Cancer Cells
In cellular assays using Calu-1 non-small-cell lung cancer cells stimulated with PMA, VU0155069 inhibits PLD1 activity with an IC₅₀ of 11 nM, while PLD2 inhibition in GFP-PLD2-overexpressing HEK293 cells requires 1.8 μM (1800 nM), yielding a 164-fold cellular selectivity window . This represents an enhancement in cellular selectivity compared to the 20-fold in vitro selectivity measured against recombinant enzymes (PLD1 IC₅₀ = 46 nM; PLD2 IC₅₀ = 933 nM) [1].
| Evidence Dimension | Cellular PLD1 vs. PLD2 inhibition potency |
|---|---|
| Target Compound Data | PLD1 IC₅₀ = 11 nM (Calu-1 cells); PLD2 IC₅₀ = 1800 nM (HEK293-gfpPLD2 cells) |
| Comparator Or Baseline | FIPI (non-selective PLD inhibitor): PLD1 IC₅₀ ≈ 20 nM; PLD2 IC₅₀ ≈ 80 nM (4-fold selectivity). VU0285655-1 (PLD2-preferring): PLD2 IC₅₀ = 320 nM; PLD1 IC₅₀ >10 μM. |
| Quantified Difference | VU0155069 cellular selectivity ratio = 164:1 (PLD1:PLD2); FIPI ratio ≈ 4:1 |
| Conditions | Calu-1 NSCLC cells stimulated with 100 nM PMA; HEK293 cells stably expressing GFP-PLD2; choline release assay |
Why This Matters
This 164-fold cellular selectivity window ensures that at concentrations sufficient to fully inhibit PLD1 (e.g., 100–200 nM), PLD2 activity remains unaffected, enabling unambiguous attribution of cellular phenotypes to PLD1-specific signaling.
- [1] Scott SA, Selvy PE, Buck JR, et al. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. Nat Chem Biol. 2009;5(2):108-117. View Source
